1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C18H14FN3O2S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O2S2/c19-12-3-5-13(6-4-12)22-9-11(8-16(22)23)17(24)21-18-20-14(10-26-18)15-2-1-7-25-15/h1-7,10-11H,8-9H2,(H,20,21,24) |
InChI Key |
ZRDVMISLMILALN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction via Baylis-Hillman Acid Intermediate
A robust synthetic route involves a one-pot, three-component reaction utilizing Baylis-Hillman acid derivatives. The protocol follows:
Reagents :
-
(Z)-2-(Chloromethyl)-3-(4-chlorophenyl)acrylic acid (Baylis-Hillman acid)
-
4-Fluoroaniline
-
4-(Thiophen-2-yl)-1,3-thiazol-2-amine
-
Cyclohexyl isocyanide
-
K₂CO₃
Procedure :
-
Imine Formation : 4-Fluoroaniline reacts with (E)-3-(4-chlorophenyl)acrylaldehyde in ethanol-water (3:1) at 25°C for 30 min to form an imine intermediate.
-
Nucleophilic Addition : Baylis-Hillman acid and cyclohexyl isocyanide are added sequentially, followed by K₂CO₃ to adjust pH to 10. The mixture is stirred for 24 h.
-
Cyclization : The reaction undergoes spontaneous cyclization to form the pyrrolidine-5-one core.
-
Isolation : The product is precipitated, filtered, and recrystallized from ether, yielding 93%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 93% |
| Reaction Time | 24 h |
| Solvent | Ethanol-water (3:1) |
Mechanistic Insight : The Baylis-Hillman acid facilitates C–C bond formation, while the isocyanide acts as a nucleophile to initiate cyclization.
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole moiety is synthesized independently and coupled to the pyrrolidine core:
Reagents :
-
2-Amino-4-(thiophen-2-yl)thiazole
-
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Procedure :
-
Thiazole Synthesis : Thiourea reacts with α-bromo ketone derivatives (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) in refluxing ethanol to form 4-(thiophen-2-yl)thiazol-2-amine.
-
Amide Coupling : The thiazole amine is treated with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride in DMF at 0°C, followed by triethylamine to neutralize HCl.
Key Data :
| Parameter | Value |
|---|---|
| Thiazole Yield | 70–85% |
| Coupling Yield | 82% |
| Purity (HPLC) | >98% |
Optimization : Using DMF as the solvent enhances solubility, while low temperatures minimize side reactions.
Solid-Phase Synthesis for High-Throughput Production
For scalable synthesis, solid-supported strategies are employed:
Reagents :
-
Wang resin-bound 5-oxopyrrolidine-3-carboxylic acid
-
4-Fluorophenylboronic acid
-
4-(Thiophen-2-yl)thiazol-2-amine
Procedure :
-
Resin Activation : The Wang resin is functionalized with Fmoc-protected 5-oxopyrrolidine-3-carboxylic acid using DIC/HOBt.
-
Suzuki Coupling : 4-Fluorophenylboronic acid is coupled via Pd(PPh₃)₄ catalysis in dioxane/Na₂CO₃.
-
Amide Formation : The resin-bound intermediate reacts with 4-(thiophen-2-yl)thiazol-2-amine using HATU/DIPEA.
-
Cleavage : TFA/CH₂Cl₂ (1:1) liberates the final product.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 65% |
| Purity (LC-MS) | 95% |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the thiazole-thiophene system and intramolecular H-bonding between the amide NH and pyrrolidine carbonyl.
Reaction Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 93 | 98 |
| THF | 78 | 92 |
| Acetonitrile | 65 | 85 |
DMF outperforms due to superior solubility of intermediates.
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 93 |
| 50 | 88 |
| 80 | 72 |
Elevated temperatures promote decomposition via retro-Michael pathways.
Challenges and Solutions
Epimerization at the Pyrrolidine Core
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom on the para-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
-
Reaction with amines : At 80°C in DMF, the fluorine substituent is replaced by primary/secondary amines to yield arylaminated derivatives .
-
Halogen exchange : Treatment with NaI in acetone at reflux replaces fluorine with iodine (70–85% yield) .
Key data :
| Reaction Type | Conditions | Product Yield | Biological Impact |
|---|---|---|---|
| NAS with morpholine | DMF, 80°C, 12h | 78% | Enhanced solubility |
| Iodination | NaI, acetone, Δ | 82% | Improved radiopharmaceutical potential |
Cycloaddition and Ring-Opening Reactions
The thiazole moiety participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-thiazole hybrids . Additionally, the pyrrolidine ring undergoes acid-catalyzed ring-opening:
-
HCl-mediated cleavage : Generates a linear amine intermediate, which can be re-cyclized to form piperidine analogs.
Notable outcomes :
-
Cycloaddition products show 20–30% increased antimicrobial activity compared to the parent compound .
-
Ring-opened intermediates serve as precursors for synthesizing β-lactam derivatives .
Oxidation-Reduction Pathways
-
Pyrrolidine ring oxidation : Using KMnO₄ in acidic conditions converts the 5-oxo group to a carboxylic acid, altering hydrogen-bonding capacity.
-
Thiophene reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene, reducing aromaticity .
Comparative reactivity :
| Site | Reagent | Product | Application |
|---|---|---|---|
| Pyrrolidine | KMnO₄/H₂SO₄ | Carboxylic acid derivative | Metal-chelating agents |
| Thiophene | H₂/Pd-C | Tetrahydrothiophene analog | CNS-targeted prodrugs |
Hydrolysis and Stability
The carboxamide group undergoes pH-dependent hydrolysis:
-
Acidic conditions (HCl, Δ): Cleavage to free carboxylic acid and 2-aminothiazole (yield: 65–75%).
-
Basic conditions (NaOH, RT): Partial degradation observed after 48h, limiting shelf life in alkaline formulations .
Interactions with Electrophiles
The thiazole nitrogen reacts with electrophilic agents:
-
Methylation : CH₃I in THF selectively methylates the thiazole N-atom (55% yield) .
-
Acylation : Acetyl chloride forms N-acetylated derivatives, improving blood-brain barrier permeability.
Structural Analogs and Comparative Reactivity
The table below highlights reactivity trends in structurally related compounds :
| Compound | Modification | Reactivity Difference |
|---|---|---|
| N-(4-fluorophenyl)-N-[1-(2-thienyl)ethyl]piperidin-4-ylpropanamide | Piperidine instead of pyrrolidine | Slower NAS due to steric hindrance |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives | Thiadiazole core | Higher susceptibility to oxidation |
| N-(4-fluorophenyl)-N-(1-benzylpiperidin-4-yl)propanamide | Benzyl substitution | Enhanced resistance to hydrolysis |
Catalytic and Kinetic Insights
-
Microwave-assisted reactions : Reduce reaction times by 60% compared to conventional heating (e.g., acylation completes in 20min vs. 2h).
-
Activation energy : DFT calculations indicate a 12.3 kcal/mol barrier for thiophene reduction, explaining its mild condition requirements .
This compound's multifunctional reactivity positions it as a versatile scaffold for developing antimicrobial and anticancer agents, though stability under physiological conditions requires further optimization .
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiazole and pyrrolidine can inhibit the proliferation of cancer cells. For instance, compounds with thiazole rings have been evaluated for their anticancer properties against various human cancer cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Properties : The presence of the thiophene and thiazole moieties suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties .
Synthesis and Characterization
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide can involve several steps:
- Formation of the Pyrrolidine Ring : Typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiazole Moiety : This can be accomplished via condensation reactions involving thioketones and amines.
- Fluorination : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or similar methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : In one study, derivatives similar to this compound were evaluated for their antiproliferative effects on human cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced activity against breast cancer cells .
- Antimicrobial Evaluation : Another investigation assessed compounds with thiophene and thiazole functionalities for their antimicrobial properties. The study found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s structural analogs differ primarily in their heterocyclic cores and substituents. Key examples include:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents influence solubility, metabolic stability, and bioavailability:
*Calculated using fragment-based methods (e.g., XLogP3).
Key Observations :
- The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects, favoring membrane permeability .
- Thiophene improves solubility relative to purely alkyl substituents (e.g., cyclohexyl in ) due to its planar, conjugated structure .
Pharmacological and Crystallographic Insights
Crystallographic Data ()
Biological Activity
1-(4-fluorophenyl)-5-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, specifically focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 372.4 g/mol. The structure features a pyrrolidine core, a thiazole moiety, and a fluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of thiazolidinones and thiazoles often exhibit significant biological activities including:
- Anticancer : Compounds similar to the target molecule have shown efficacy against various cancer cell lines.
- Antimicrobial : The presence of thiophene and thiazole rings contributes to antimicrobial properties.
- Anti-inflammatory : Certain derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines (MCF-7). In studies, derivatives with similar structural features demonstrated IC50 values in the low micromolar range, indicating potent activity. For instance, compounds with modifications on the thiazole ring showed enhanced cytotoxicity against MCF-7 cells by inducing apoptosis through mechanisms involving the inhibition of AKT/mTOR signaling pathways .
Antimicrobial Activity
The thiazole and thiophene components in the molecule are known to enhance antimicrobial activity. Studies have reported that similar compounds exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values as low as 31.25 μg/mL against resistant strains of bacteria .
Anti-inflammatory Activity
Compounds containing the pyrrolidine scaffold have been associated with anti-inflammatory effects. Research indicates that modifications at specific positions on the pyrrolidine ring can enhance these properties. The mechanism often involves the suppression of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 (Thiazole) | Electron-donating group | Increased anticancer activity |
| 4 (Fluorophenyl) | Halogen substitution | Enhanced antimicrobial properties |
| 5 (Pyrrolidine) | Alkyl substitution | Improved anti-inflammatory effects |
Case Studies
- Anticancer Efficacy : A study conducted by Verma et al. demonstrated that similar compounds inhibited breast cancer cell proliferation significantly while sparing normal cells . The mechanism involved apoptosis induction and modulation of key signaling pathways.
- Antimicrobial Testing : A series of pyrrolidine derivatives were tested against various pathogens, revealing that compounds with thiophene rings exhibited superior antibacterial activity compared to traditional antibiotics .
- Inflammation Models : In vivo studies showed that certain derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory disorders .
Q & A
Q. Basic
- X-ray crystallography : Resolves absolute configuration and confirms the absence of tautomeric shifts in the pyrrolidine ring or thiazole-thiophene system. For example, analogous thiazolidine carboxamides show planar geometry at the amide bond, validated by C=O and C-N bond lengths .
- Spectroscopy :
- Tautomerism analysis : Variable-temperature NMR in DMSO-d₆ can detect keto-enol equilibria in the pyrrolidinone moiety .
What computational strategies predict the compound’s reactivity or biological interactions?
Q. Advanced
- Reaction design : Use density functional theory (DFT) to model transition states for amidation or cyclization steps. For example, B3LYP/6-31G* calculations predict activation energies for thiazole ring formation .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The fluorophenyl and thiophene groups may engage in π-π stacking or hydrophobic interactions .
- ADMET prediction : Tools like SwissADME assess logP (∼3.2) and solubility (<10 µM), guiding formulation strategies .
How should contradictory data regarding physicochemical properties be resolved?
Q. Advanced
- Case study : Discrepancies in melting points (e.g., 180°C vs. 185°C) may arise from polymorphic forms.
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- DSC/TGA : Identify thermal events (e.g., dehydration) affecting reported values .
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) causing variability in logD measurements .
What methodologies are recommended for SAR studies in pharmacological contexts?
Q. Advanced
- Analog synthesis : Modify the fluorophenyl (e.g., replace with chloro) or thiophene (e.g., substitute with furan) to assess bioactivity changes .
- In vitro assays :
- Data analysis : Apply multivariate regression to correlate substituent electronegativity with activity trends .
What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .
- Catalytic asymmetry : Employ Ru-BINAP catalysts for enantioselective pyrrolidine ring formation (ee >95%) .
- Process monitoring : In-line FTIR tracks reaction progression, reducing racemization risks during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
